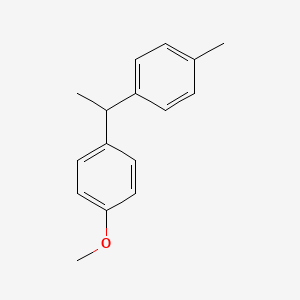

1-Methoxy-4-(1-(p-tolyl)ethyl)benzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“1-Methoxy-4-(1-(p-tolyl)ethyl)benzene” is a chemical compound with the molecular formula C9H12O . It is also known by other names such as Anisole, p-ethyl-; p-Ethylanisole; 1-Ethyl-4-methoxybenzene; 4-Ethylanisole; 1-Methoxy-4-ethyl-benzene; p-Ethylanisol .

Synthesis Analysis

The synthesis of such compounds typically involves multi-step processes. For instance, a nitration step could be followed by a conversion from the nitro group to an amine, and then a bromination . The exact synthesis process for “this compound” would depend on the specific requirements of the synthesis, such as the desired yield, purity, and cost-effectiveness.Molecular Structure Analysis

The molecular structure of “this compound” can be represented as a 2D Mol file or as a computed 3D SD file . The 3D structure provides a more detailed view of the spatial arrangement of atoms in the molecule.Chemical Reactions Analysis

The chemical reactions involving “this compound” could include electrophilic aromatic substitution reactions . In these reactions, an electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . The aromatic ring is then regenerated by loss of a proton from this intermediate .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 136.1910 . The compound has a boiling point of 468.7 K and a density of 0.988g/mL at 25°C .Applications De Recherche Scientifique

1-Methoxy-4-(1-(p-tolyl)ethyl)benzene(1-(p-tolyl)ethyl)benzene is widely used in scientific and industrial applications. It is used as a starting material for the synthesis of other compounds, as a reagent in organic chemistry, and as a solvent for organic synthesis. It is also used in the synthesis of pharmaceuticals, in the production of dyes and pigments, and as an intermediate in the production of polymers.

Mécanisme D'action

Target of Action

It is known that reactions at the benzylic position are very important for synthesis problems .

Mode of Action

The compound can undergo reactions at the benzylic position, which is the carbon atom next to the aromatic ring . These reactions can include free radical bromination, nucleophilic substitution, and oxidation . The exact mode of action would depend on the specific reaction conditions and the presence of other reactants.

Biochemical Pathways

Reactions at the benzylic position can lead to various products depending on the reaction conditions . These products can potentially affect different biochemical pathways.

Pharmacokinetics

Similar compounds have been found to be rapidly absorbed, metabolized, and excreted in the urine . They undergo metabolic pathways such as ?-oxidation and o-demethylation . More research is needed to determine the ADME properties of this specific compound.

Avantages Et Limitations Des Expériences En Laboratoire

1-Methoxy-4-(1-(p-tolyl)ethyl)benzene(1-(p-tolyl)ethyl)benzene is a versatile compound, and can be used in a variety of laboratory experiments. It is relatively easy to synthesize, and has a low boiling point, making it easy to handle and store. However, it is not very soluble in water, and is also not very stable in the presence of light or heat.

Orientations Futures

1-Methoxy-4-(1-(p-tolyl)ethyl)benzene(1-(p-tolyl)ethyl)benzene has a wide range of potential applications, including in the synthesis of pharmaceuticals, in the production of dyes and pigments, and as an intermediate in the production of polymers. It could also be used in the development of new catalysts, and in the synthesis of new materials. Additionally, it could be used as a starting material for the synthesis of other compounds, and as a solvent for organic synthesis.

Méthodes De Synthèse

1-Methoxy-4-(1-(p-tolyl)ethyl)benzene(1-(p-tolyl)ethyl)benzene is synthesized by the reaction of p-toluenesulfonyl chloride and 1-methoxy-4-methoxybenzene in the presence of anhydrous potassium carbonate. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, at a temperature of 70-80°C. The reaction is typically completed within two hours. After the reaction is complete, the reaction mixture is cooled to room temperature and the product is isolated by filtration and recrystallization.

Propriétés

IUPAC Name |

1-methoxy-4-[1-(4-methylphenyl)ethyl]benzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O/c1-12-4-6-14(7-5-12)13(2)15-8-10-16(17-3)11-9-15/h4-11,13H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APLPYROKKJCFQX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C)C2=CC=C(C=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(4-Chloro-2-fluorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6348432.png)

![4-(2,4-Dichlorobenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6348439.png)

![8-Methyl-4-(3-nitrobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6348458.png)

![8-Methyl-4-(3-phenylpropanoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6348471.png)

![8-Methyl-4-(3,4,5-trimethoxybenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6348472.png)

![4-(2-Fluorobenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6348480.png)

![8-Methyl-4-(2-methylbenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6348485.png)

![4-(3,4-Dichlorobenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6348486.png)

![8-Methyl-4-(2-phenylbutanoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6348495.png)

![4-(4-tert-Butylbenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6348508.png)

![8-Methyl-4-(naphthalene-2-carbonyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6348515.png)

![4-(4-Bromobenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6348529.png)

![4-(3-Bromobenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6348535.png)

![8-Methyl-4-[3-(trifluoromethyl)benzoyl]-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6348540.png)